2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of thiophene derivatives is complex and varies based on the specific compound . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved information.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . For this compound, the available information does not provide specific details about its physical and chemical properties.Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
The compound and its analogs have been utilized in the synthesis of diverse heterocyclic structures. Research by Mohareb et al. (2004) demonstrates the use of related benzo[b]thiophene derivatives in heterocyclic synthesis, leading to the creation of various compounds with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, studies on thiophene derivatives have contributed to the development of new chemical entities with significant pharmacological potential, such as antimicrobial agents and compounds with anticancer properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Activity
Research by Youssef et al. (2020) on amine, amino acid, and dipeptide-coupled benzamides, including structures related to the specified compound, has shown promising antiproliferative activity against cancer cell lines, highlighting the potential of these compounds in anticancer therapy (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Antimicrobial and Antifungal Activities
Compounds derived from the specified chemical structure have also been investigated for their antimicrobial and antifungal activities. For example, the synthesis and evaluation of thiophene-3-carboxamide derivatives have demonstrated significant biological activities, making them candidates for further development into new antimicrobial and antifungal agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Molecular Docking and Drug Design
The application of molecular docking studies in the research of thiophene derivatives has facilitated the understanding of their interactions with biological targets, aiding in the design of more potent and selective therapeutic agents. For instance, Kausar et al. (2021) have reported on the design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives as enzyme inhibitors, utilizing molecular docking to elucidate their mechanism of action (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown potent antitumor activity .
Result of Action
Certain thiophene derivatives have been known to prime the innate immune responses, leading to valid antitumor efficacy .
Safety and Hazards
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-26-24(30)21-19-10-6-3-7-11-20(19)31-25(21)27-23(29)18-14-12-17(13-15-18)22(28)16-8-4-2-5-9-16/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3,(H,26,30)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJSUUBZBHLQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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